Ethyl 3-(thiophen-3-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(thiophen-3-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₈O₂S It features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(thiophen-3-yl)prop-2-ynoate typically involves the reaction of thiophene derivatives with propargyl esters. One common method includes the use of sodium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in diethyl ether and water . Another method involves the use of ethanol under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(thiophen-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-(thiophen-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-(thiophen-3-yl)prop-2-ynoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring and the ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
- Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
Comparison: Ethyl 3-(thiophen-3-yl)prop-2-ynoate is unique due to its specific structural features, including the thiophene ring and the propargyl ester group. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds .
Biological Activity
Ethyl 3-(thiophen-3-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its electron-rich properties, combined with an ethyl propynoate moiety. This structure allows for various chemical interactions that can influence biological pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, potentially altering signal transduction processes.
- Electrophilic Properties : The presence of the alkyne group enhances its reactivity towards nucleophiles, which may facilitate various biochemical reactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted by researchers demonstrated that this compound showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Notably, a study reported the following effects on cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
The mechanism involved in this anticancer activity appears to be related to oxidative stress induction and mitochondrial dysfunction.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
- Case Study on Cancer Cell Apoptosis : In a laboratory setting, researchers treated various cancer cell lines with this compound and observed significant changes in cell morphology indicative of apoptosis. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls.
Properties
Molecular Formula |
C9H8O2S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
ethyl 3-thiophen-3-ylprop-2-ynoate |
InChI |
InChI=1S/C9H8O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2H2,1H3 |
InChI Key |
MBPBYAXJHCDJNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CSC=C1 |
Origin of Product |
United States |
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